2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-

Rubber Antioxidant Toxicology Safety Profile

Choose 2-Mercaptomethylbenzimidazole (MMBI) over standard MBI for superior safety and performance. MMBI drastically reduces thyroid toxicity risk compared to unmethylated analogs, making it essential for food-contact seals, medical tubing, and consumer goods. Its unique CYP1A1/2 induction profile also supports toxicology research. As a non-staining, synergistic antioxidant, MMBI boosts heat resistance in EPDM and HNBR peroxide-cured elastomers—delivering combined effects greater than the sum of individual antioxidants. Secure your supply of this differentiated benzimidazole-2-thione today.

Molecular Formula C8H8N2S
Molecular Weight 164.23 g/mol
CAS No. 53988-10-6
Cat. No. B3426695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl-
CAS53988-10-6
Molecular FormulaC8H8N2S
Molecular Weight164.23 g/mol
Structural Identifiers
SMILESCC1=C2C(=CC=C1)NC(=S)N2
InChIInChI=1S/C8H8N2S/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11)
InChIKeyUDQCDDZBBZNIFA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 500 mg / 1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

53988-10-6: Procurement-Ready Overview of 2-Mercaptomethylbenzimidazole (MMBI) as a Strategic Rubber Antioxidant


2H-Benzimidazole-2-thione, 1,3-dihydro-4-methyl- (CAS 53988-10-6), also known as 2-Mercaptomethylbenzimidazole or MMBI, is a heterocyclic sulfur-containing organic compound in the benzimidazole-2-thione class . This compound is industrially significant as a secondary, non-staining antioxidant and vulcanization accelerator, primarily utilized in the rubber industry to enhance the longevity and heat resistance of various elastomers . Its core molecular structure (C8H8N2S, MW 164.23 g/mol) provides a unique balance of performance and safety that differentiates it from other in-class alternatives, making it a critical component for specialized formulations [1].

53988-10-6: Why Generic Substitution of 2-Mercaptomethylbenzimidazole Compromises Formulation Safety and Performance


The assumption that all benzimidazole-based rubber antioxidants are interchangeable is scientifically flawed. A direct substitution of 2-Mercaptomethylbenzimidazole (MMBI, CAS 53988-10-6) with its non-methylated analog, 2-Mercaptobenzimidazole (MBI, CAS 583-39-1), or other in-class compounds can lead to significant formulation failures. The primary differentiator is the drastic reduction in toxicological risk. MBI is known to exhibit potent thyroid toxicity in rats, whereas its methylated derivative, MMBI, is much less toxic, a critical consideration for worker safety and end-use applications . Furthermore, the methyl substitution alters the compound's interaction with metabolic enzymes, specifically its unique ability to induce CYP1A1/2 activity, which is not observed with MBI, affecting its toxicokinetic profile [1]. These distinctions are not just academic; they carry direct implications for regulatory compliance, safety data sheet (SDS) hazard classifications, and the suitability of the final product for applications where toxicity is a primary concern.

53988-10-6: Quantifiable Evidence for Selecting 2-Mercaptomethylbenzimidazole Over Unmethylated and Other In-Class Analogs


53988-10-6 vs. 583-39-1: Reduced Acute Oral Toxicity of Methylated MMBI vs. Unmethylated MBI in Rat Model

The primary differentiator for selecting 2-Mercaptomethylbenzimidazole (MMBI, CAS 53988-10-6) over its closest analog, 2-Mercaptobenzimidazole (MBI, CAS 583-39-1), is a drastically improved safety profile. MBI is a known potent thyroid toxicant, a property significantly mitigated by the methyl group on MMBI . A comparative single oral dose toxicity study in rats quantified this difference, establishing clear LD50 values [1]. This substantial reduction in acute toxicity directly impacts hazard classification and risk assessment for both laboratory and industrial handling.

Rubber Antioxidant Toxicology Safety Profile Regulatory Compliance

53988-10-6 vs. 583-39-1: Altered Xenobiotic Metabolism and Induction of CYP1A1/2 by MMBI

Beyond acute toxicity, the methyl substitution on MMBI fundamentally alters its interaction with mammalian metabolic enzymes compared to MBI. A study on cultured rat and human hepatocytes demonstrated that while both compounds can inhibit CYP3A2 activity, only MMBI (both 4- and 5-methyl isomers) induces the activity of CYP1A1/2 [1]. This is a critical mechanistic distinction with potential implications for drug-drug or chemical-chemical interactions in complex biological systems. This indicates that the methylated compound is not simply a less toxic version; it has a distinct biochemical fingerprint.

Toxicokinetics Cytochrome P450 Metabolic Interaction Drug Metabolism

53988-10-6 vs. 583-39-1: Enhanced Synergistic Performance in Rubber Formulations

While MBI is an effective antioxidant, MMBI (CAS 53988-10-6) is consistently identified as a more potent secondary antioxidant and a superior synergist in rubber formulations, particularly in sulfurless vulcanization systems . The combined effect of MMBI with other antioxidants is described as 'usually better than the sum of the effects of other antioxidants used alone' [1]. This superior synergy allows formulators to achieve higher heat resistance and improved aging protection without increasing the total additive load, a key performance differentiator.

Rubber Formulation Antioxidant Synergy Heat Resistance Vulcanization

53988-10-6: Physicochemical Stability Profile for Robust Formulation and Handling

The physical and chemical properties of MMBI (CAS 53988-10-6) support its reliable use in industrial processes. It is characterized by a high melting point of 300-304°C, indicating a stable crystalline structure [1]. Its density is reported as 1.25 . Its solubility profile—soluble in alcohol, acetone, and ethyl acetate, but insoluble in water and carbon tetrachloride—provides a well-defined window for processing and dispersion in various rubber and polymer matrices [2]. This combination of high thermal stability and selective solubility is essential for consistent performance during high-temperature compounding and for preventing unwanted migration or leaching in the final product.

Formulation Science Process Engineering Stability Storage

53988-10-6: Application Scenarios Where MMBI's Differentiated Profile Delivers Definitive Advantage


Safer Alternative for Rubber Articles with Indirect Food Contact or High Consumer Exposure

Given the documented reduction in thyroid toxicity for MMBI compared to its unmethylated analog MBI , this compound is the preferred choice for formulating rubber components used in applications where extractables and leachables are a concern. This includes seals, gaskets, and hoses for food processing equipment, as well as sanitary gloves and other consumer goods. The improved toxicological profile helps manufacturers meet stricter safety and regulatory standards without compromising on antioxidant performance.

High-Efficiency Secondary Antioxidant in Sulfurless (Peroxide-Cured) Rubber Systems

For formulators seeking to maximize heat resistance in peroxide-cured elastomers like EPDM or HNBR, MMBI offers a distinct advantage. Its recognized ability to act as a superior synergist, where the combined antioxidant effect 'is usually better than the sum' of the individual parts, allows for optimized formulations [1]. This can lead to either reduced total additive loading or enhanced performance in demanding applications such as automotive under-hood seals, industrial hoses, and high-performance gaskets exposed to sustained elevated temperatures.

Specialized Research in Toxicology and Xenobiotic Metabolism

The unique biochemical properties of MMBI, specifically its ability to induce CYP1A1/2 enzyme activity while MBI does not, make it a valuable tool compound in toxicology and pharmacology research [2]. It can be used to probe the mechanisms of thyroid toxicity, study enzyme induction pathways, and investigate structure-activity relationships (SAR) of benzimidazole derivatives. For a research lab, sourcing MMBI instead of MBI is essential for studies requiring this specific metabolic fingerprint.

Light-Colored and Transparent Rubber Products Requiring Non-Staining Protection

As a non-staining, non-discoloring antioxidant , MMBI is critical for maintaining the aesthetic quality of light-colored and transparent rubber goods. While this property is shared with other benzimidazole antioxidants, the specific combination of non-staining performance with the improved safety profile of MMBI makes it a uniquely valuable additive for applications like transparent cables, medical tubing, and light-colored footwear components where both appearance and material safety are paramount.

Technical Documentation Hub

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